

### An In-depth Pharmacological Profile of Pinaverium Bromide

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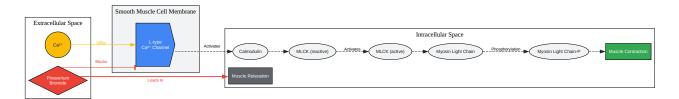


#### Introduction

Pinaverium bromide is a quaternary ammonium compound that functions as a locally acting antispasmodic, primarily prescribed for the treatment of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and functional biliary disorders.[1][2][3][4] Its therapeutic efficacy is rooted high selectivity for the smooth muscle cells of the gastrointestinal (GI) tract.[2][5][6][7] Unlike other calcium channel blockers, its molecular structure a pharmacokinetic properties limit systemic absorption, thereby minimizing cardiovascular side effects.[7][8][9] This profile makes it a valuable agent for managing symptoms like abdominal pain, bloating, and altered bowel habits associated with GI hypermotility.[2][3][10] Although it is utilized in over 6C countries, it has not been approved by the U.S. Food and Drug Administration (FDA).[1][11][12]

#### **Mechanism of Action**

**Pinaverium bromide** exerts its spasmolytic effect by acting as a selective, voltage-dependent L-type calcium channel blocker on the smooth muscle the GI tract.[1][5][7][13] The influx of extracellular calcium ions through these channels is a critical step in initiating smooth muscle contraction. By bind the 1,4-dihydropyridine binding sites on the alpha 1S subunit of the L-type calcium channels, pinaverium competitively antagonizes calcium ion influx. inhibition prevents the cascade of intracellular events that leads to muscle contraction, resulting in smooth muscle relaxation and alleviation of spasm [8][13] Its selectivity for the GI tract is a key feature, preventing significant effects on cardiovascular smooth muscle.[6][7][8]



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Caption: Pinaverium Bromide's mechanism of action on a GI smooth muscle cell.

### **Pharmacodynamics**

Pinaverium's primary pharmacodynamic effect is the relaxation of GI smooth muscle. It inhibits contractions induced by various stimuli, including acetylcholine (ACh) and potassium chloride (KCl).[14][15] Its activity has been quantified in several in vitro studies. Pinaverium competitively interacts dihydropyridine binding sites and has demonstrated inhibitory effects on colonic smooth muscle from both healthy and stressed animal models.[14][10]

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Parameter	Value	Species/Model	Condition	Reference
IC <sub>50</sub> (vs. ACh-induced contraction)	0.91 μΜ	Rat (non-stressed)	Colonic circular muscle strips	[14]
1.66 μΜ	Rat (cold-restraint stressed)	Colonic circular muscle strips	[14]	
1.0 x 10 <sup>-6</sup> M (1.0 μM)	Canine	Colonic circular smooth muscle	[18]	-
IC <sub>50</sub> (vs. KCl-induced contraction)	3.80 μΜ	Rat (non-stressed)	Colonic circular muscle strips	[14]
8.13 μΜ	Rat (cold-restraint stressed)	Colonic circular muscle strips	[14]	
IC <sub>50</sub> (L-type Ca <sup>2+</sup> channels)	1.5 μΜ	Rabbit	Jejunal smooth muscle cells	[14]
IC <sub>50</sub> (Spontaneous contraction)	3.8 x 10 <sup>-6</sup> M (3.8 μM)	Canine	Colonic circular smooth muscle	[18]
K <sub>i</sub> (Ca <sub>v</sub> 1.2 α <sub>1</sub> C-a subunit)	1.5 μΜ	CHO Cells	Recombinant L-type channels	[14]
K <sub>i</sub> (Ca <sub>v</sub> 1.2 α <sub>1</sub> C-b subunit)	2.92 μΜ	CHO Cells	Recombinant L-type channels	[14]
K <sub>i</sub> ([³H]-(+)-isradipine binding)	0.38 μΜ	Rat	lleum smooth muscle homogenates	[17]

### **Pharmacokinetics**

The pharmacokinetic profile of **pinaverium bromide** is central to its GI-selective action.[7][9] As a quaternary ammonium compound, its absorption fr GI tract is inherently poor.[1][9]

Parameter	Value	Notes	Reference
Absorption	Poor (5-10%)	Due to high polarity and molecular weight.	[1][9]
Absolute Bioavailability	< 1%	Result of poor absorption and extensive first-pass metabolism.	[1][6][19]
Time to Peak Plasma (T <sub>max</sub> )	~ 1 hour	After oral administration.	[1][6][19][20]
Plasma Protein Binding	95-97%	Highly bound to human plasma proteins.	[1][6]
Metabolism	Extensive (Hepatic)	Pathways include demethylation, hydroxylation, and opening of the morpholine ring.	[1][19][21]
Elimination Half-life (t1/2)	~ 1.5 hours	[1][6][19][20]	
Excretion	Predominantly Fecal	Due to poor absorption and significant hepatobiliary excretion.	[1][6][19]

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Caption: Pharmacokinetic pathway of orally administered Pinaverium Bromide.

### **Clinical Efficacy**

**Pinaverium bromide** has demonstrated efficacy in improving the symptoms of IBS, including abdominal pain, gas, and altered bowel habits.[10] Muli clinical trials and meta-analyses have found it to be superior to placebo.[22][23]

Study / Analysis	Patient Population	Key Finding(s)	Quantitative Outcome	Reference
Zheng L, et al. (2015)	IBS patients (Rome III criteria)	Significantly higher symptom improvement vs. placebo.	60% of patients in the pinaverium group reported improvement vs. 34% in the placebo group.	[11][12]
Meta-analysis (Bor S, et al. 2021)	8 studies of IBS patients	Pinaverium showed a beneficial effect on overall IBS symptom relief.	Standardized Mean Difference (SMD): 0.64Relative Risk (RR): 1.75Odds Ratio (OR): 3.43Number Needed to Treat (NNT): 4	[22][24]
Wittmann T, et al. (1999)	22 IBS patients	Normalized stool frequency and reduced pain/bloating after 14 days.	Diarrhea group: stool frequency decreased from 16 to 7/week.Constipation group: stool frequency increased from 2 to 6/week.	[25]
Awad R, et al. (1995)	40 IBS patients	Significantly diminished pain duration.	Pain duration reduced from several hours to a few minutes (P < 0.001).	[26]

### Safety and Tolerability

**Pinaverium bromide** is generally well-tolerated.[10][23] The most common side effects are gastrointestinal in nature.[8][19][27] Due to the risk of esophageal irritation, it is crucial that tablets are swallowed whole with a glass of water during a meal and not while lying down or before bedtime.[9][1

- Common Adverse Effects: Nausea, abdominal pain, constipation, dry mouth, headache, and heartburn.[3][19][28]
- Rare Adverse Effects: Allergic reactions (rash, pruritus), dizziness, and hypersensitivity reactions.[8][27][29]



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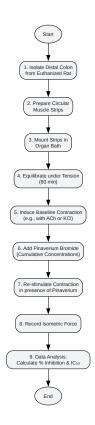
- Drug Interactions: Co-administration with other anticholinergic agents may lead to enhanced spasmolysis.[8][19] Clinical trials have shown no signi interactions with digitalis drugs, oral anti-diabetics, insulin, or oral anticoagulants.[20][29]
- Contraindications: Known hypersensitivity to **pinaverium bromide**.[29] Caution is advised for patients with pre-existing esophageal lesions or hiata hernia.[9][19]

# Detailed Experimental Protocols In Vitro Colonic Smooth Muscle Contractility Assay

This protocol is based on methodologies used to assess the effect of pinaverium bromide on smooth muscle contractility in rats.[15]

- Objective: To determine the inhibitory effect of **pinaverium bromide** on contractions induced by acetylcholine (ACh) and potassium chloride (KCl) i isolated rat colonic muscle strips.
- · Methodology:
  - Animal Model: Male Wistar rats (250-300g) are used. Animals are housed individually and fasted for 24 hours before the experiment with free ac water.
  - Tissue Preparation: Rats are euthanized, and a segment of the distal colon is excised and placed in oxygenated Tyrode-Ringer solution. The circ muscle layer is carefully dissected and cut into strips (e.g., 10 mm long, 3 mm wide).
  - Experimental Setup: Each muscle strip is mounted in an organ bath containing Tyrode-Ringer solution, maintained at 37°C, and continuously bul with 95% O<sub>2</sub> and 5% CO<sub>2</sub>. One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractions.
  - Protocol:
    - Strips are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1g).
    - Stable contractions are induced by adding a stimulant to the bath, typically ACh (e.g., 10<sup>-5</sup> mol/L) or KCl (e.g., 60 mmol/L).
    - After washing and a recovery period, pinaverium bromide is added to the bath in cumulatively increasing concentrations (e.g., 10<sup>-7</sup> to 3x10<sup>-7</sup> mol/L), with an equilibration period of at least 15 minutes for each concentration.[15]
    - The contractile response to the stimulant (ACh or KCl) is measured again in the presence of each concentration of pinaverium.
  - Data Analysis: The inhibitory effect is calculated as the percentage decrease in the contraction amplitude compared to the pre-drug baseline. ICs values are determined from the concentration-response curve. Statistical analysis is performed using appropriate tests like the Student's t-test.[1





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Caption: Experimental workflow for an in vitro muscle contractility assay.

#### Randomized, Double-Blind, Placebo-Controlled Clinical Trial

This protocol is based on the trial conducted by Zheng et al. to evaluate the efficacy and safety of pinaverium bromide in IBS patients.[11][24]

- Objective: To assess the efficacy and safety of **pinaverium bromide** compared to placebo for the treatment of Irritable Bowel Syndrome.
- Methodology:
  - Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.
  - Patient Population: Patients diagnosed with IBS according to the Rome III criteria are recruited.[11]
  - Randomization and Blinding: Eligible patients are randomly assigned to receive either **pinaverium bromide** or a matching placebo. Both patient investigators are blinded to the treatment allocation.
  - Intervention:
    - Treatment Group: Receives pinaverium bromide (e.g., 50 mg) orally three times a day.[24]
    - Control Group: Receives an identical-looking placebo three times a day.
  - o Treatment Duration: The treatment period typically lasts for several weeks (e.g., 4 weeks), followed by a follow-up period.
  - o Outcome Measures:
    - Primary Endpoint: The proportion of patients reporting overall relief of IBS symptoms at the end of the treatment period.
    - Secondary Endpoints: Changes in individual symptom scores (abdominal pain, bloating, stool consistency), quality of life assessments, and in
      of adverse events.



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• Data Analysis: The primary analysis is typically performed on an intention-to-treat (ITT) basis. The percentage of responders in each group is corusing statistical tests such as the Chi-squared test. Symptom scores are compared using t-tests or non-parametric equivalents.

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